![molecular formula C8H15ClN2O B13011313 (R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B13011313.png)
(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride
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Overview
Description
®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its hexahydro-pyrido-pyrazinone core, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Potential Therapeutic Uses
-
Neurological Disorders :
- Research indicates that derivatives of hexahydro-pyrido compounds may exhibit neuroprotective properties. Studies have suggested that these compounds could be beneficial in treating conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
- Antidepressant Activity :
Controlled Release Formulations
-
Biodegradable Implants :
- The compound has been investigated for use in biodegradable drug delivery systems. Its incorporation into polymer matrices allows for controlled release of therapeutic agents, improving the efficacy and reducing the frequency of administration for drugs like human growth hormone (hGH) in clinical settings .
- Microsphere Formulations :
Skin Care Products
The compound's unique chemical structure allows it to be explored as an ingredient in cosmetic formulations. It may contribute to skin hydration and protection due to its potential antioxidant properties. The safety and efficacy of such formulations require thorough investigation before market introduction .
Case Studies
Mechanism of Action
The mechanism of action of ®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one: A similar compound without the hydrochloride group.
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives: Various derivatives with different substituents.
Uniqueness
®-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Biological Activity
(R)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride is a bicyclic compound with notable structural features that contribute to its biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H14N2O·HCl
- Molecular Weight : 190.67 g/mol
- CAS Number : 1187929-90-3
The compound is characterized by a bicyclic structure that includes both nitrogen and oxygen atoms, which are critical for its biological interactions and potential therapeutic applications .
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The specific mechanisms of action for this compound remain under investigation, but preliminary studies suggest:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Neuropharmacological Effects : May influence neurotransmitter systems, particularly in pain modulation.
Further studies are essential to elucidate these mechanisms and confirm the therapeutic potential of this compound.
Antimicrobial Activity
A study assessing the antimicrobial properties of related compounds demonstrated that hexahydropyrrolo derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarities suggest comparable activity .
Neuropharmacological Effects
Research into related compounds has shown that pyrido derivatives can act as non-peptide NOP receptor agonists. These compounds have been noted for their analgesic properties in models of neuropathic pain, indicating a potential role for this compound in pain management therapies .
Study 1: Hemolytic Activity Assessment
A study evaluating the hemolytic activity of pyrrolo derivatives found that certain compounds exhibited mild hemolytic effects at concentrations around 115.5 µg/mL. While direct data on this compound was not available, these findings suggest a need for careful evaluation of cytotoxicity in future studies .
Study 2: Cytotoxicity and Genotoxicity Evaluation
In related research, a diketopiperazine derivative showed moderate cytotoxicity with an IC50 value of 500 µg/mL against RAW 264.7 cell lines. The compound also displayed minimal chromosomal aberrations compared to established cytotoxic agents. This highlights the importance of assessing both cytotoxic and genotoxic profiles for this compound in therapeutic contexts .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride | C8H15ClN2O | Additional saturation in the ring system |
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one | C8H14N2O | Lacks the hydrochloride salt form |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride | C7H12N2O | Variation in ring structure affecting biological activity |
The unique arrangement of nitrogen atoms within the bicyclic framework of this compound may confer distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(9aR)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H/t7-;/m1./s1 |
InChI Key |
BCPODMBFNHWHTJ-OGFXRTJISA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)CNCC2=O.Cl |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O.Cl |
Origin of Product |
United States |
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